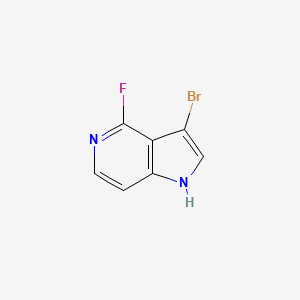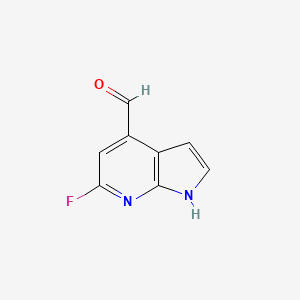![molecular formula C8H5N3O4 B3218524 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-03-2](/img/structure/B3218524.png)
3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
説明
3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a nitro group at the 3-position and a carboxylic acid group at the 7-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-c]pyridine followed by carboxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The biological activity of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
1H-Pyrrolo[2,3-c]pyridine: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: The amino derivative formed by the reduction of the nitro group.
1H-Pyrrolo[3,2-c]pyridine: An isomer with different positioning of the nitrogen atoms in the ring structure.
Uniqueness: 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
特性
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-6-4(1-2-9-7)5(3-10-6)11(14)15/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDXRXTOAGBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11,11-diphenyl-5H-indeno[1,2-b]carbazole](/img/structure/B3218452.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B3218453.png)

![4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3218486.png)
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3218487.png)

![2H-Pyrrolo[3,2-b]pyridin-2-one, 6-amino-1,3-dihydro-7-methyl-](/img/structure/B3218497.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B3218504.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218507.png)

![7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218540.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3218546.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy-](/img/structure/B3218558.png)
